molecular formula C10H18N6OS B14530754 N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 62734-59-2

N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea

Cat. No.: B14530754
CAS No.: 62734-59-2
M. Wt: 270.36 g/mol
InChI Key: BMXBGILFVFVFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a chemical compound belonging to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

CAS No.

62734-59-2

Molecular Formula

C10H18N6OS

Molecular Weight

270.36 g/mol

IUPAC Name

1-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-3-ethylthiourea

InChI

InChI=1S/C10H18N6OS/c1-4-11-7-13-8(16-10(18)12-5-2)15-9(14-7)17-6-3/h4-6H2,1-3H3,(H3,11,12,13,14,15,16,18)

InChI Key

BMXBGILFVFVFDD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)NC(=S)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the reaction of 2-amino-4-ethoxy-6-ethylamino-1,3,5-triazine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or ethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxy-6-methylamino-1,3,5-triazin-2-yl)urea
  • 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine
  • 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine

Uniqueness

N-[4-Ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea stands out due to its unique combination of ethoxy and ethylamino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.